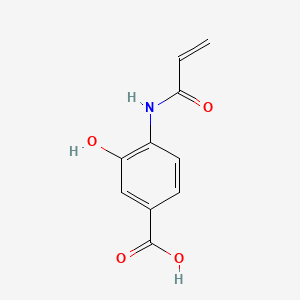
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The presence of both the acryloyl and hydroxybenzoic acid functionalities allows for a range of chemical reactions and modifications, making it a versatile building block for advanced materials and bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the 3-hydroxybenzoic acid attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reactants: 3-hydroxybenzoic acid, acryloyl chloride
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to a saturated amide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 4-(Acryloylamino)-3-benzoic acid
Reduction: 4-(Acryloylamino)-3-hydroxybenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be incorporated into materials to impart specific functionalities, such as improved mechanical properties or biocompatibility.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid depends on its specific application. In polymer chemistry, the acryloyl group can undergo free radical polymerization, leading to the formation of crosslinked polymer networks. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can be compared with other similar compounds, such as:
4-(Acryloylamino)-benzoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxybenzoic acid: Lacks the acryloyl group, limiting its applications in polymer chemistry.
4-(Methacryloylamino)-3-hydroxybenzoic acid: Contains a methacryloyl group instead of an acryloyl group, leading to different polymerization behavior.
The unique combination of the acryloyl and hydroxybenzoic acid functionalities in this compound makes it a versatile and valuable compound for various applications.
Properties
CAS No. |
149093-40-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.185 |
IUPAC Name |
3-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-4-3-6(10(14)15)5-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
InChI Key |
WAOAGCLTGQDCJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Synonyms |
Benzoic acid, 3-hydroxy-4-[(1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


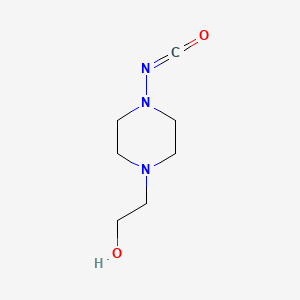

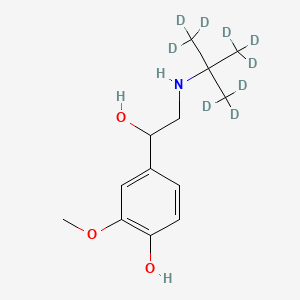
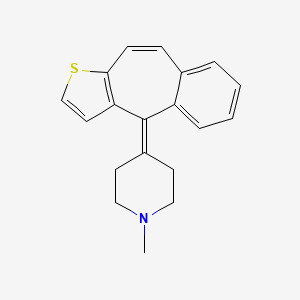
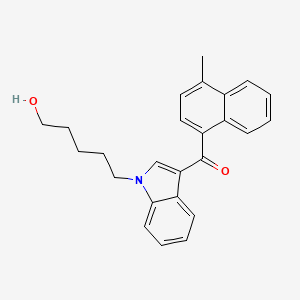
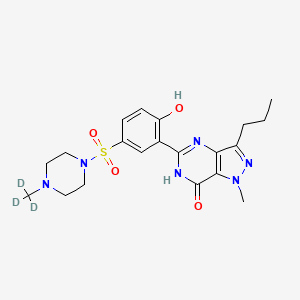
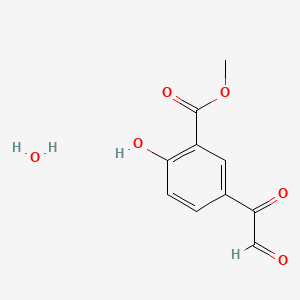
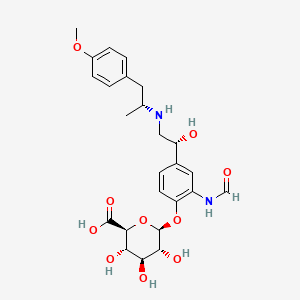
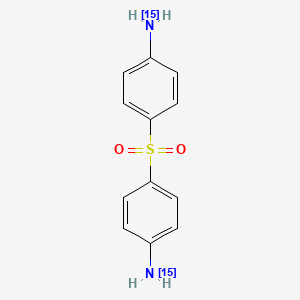
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
